6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a quinoline derivative with a thiophene group at the 2-position and an ethyl group at the 6-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-thienylamine and ethyl acetoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction to form the quinoline core.
Chlorination: The resulting quinoline is then chlorinated at the 4-position to introduce the carbonyl chloride group.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups.
Substitution: Substitution reactions at the quinoline core can introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinoline-4-carboxylic acid derivatives.
Reduction Products: Quinoline-4-carboxylic alcohol derivatives.
Substitution Products: Substituted quinolines with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential antimicrobial or anticancer activities. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Thienylquinoline: Similar structure but lacks the ethyl group at the 6-position.
6-Ethylquinoline: Similar structure but lacks the thiophene group at the 2-position.
Quinoline-4-carbonyl chloride: Similar core structure but without the ethyl and thiophene groups.
Uniqueness: The presence of both the ethyl group and the thiophene group in 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride makes it unique compared to its analogs. These modifications can significantly affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-ethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-2-10-5-6-13-11(8-10)12(16(17)19)9-14(18-13)15-4-3-7-20-15/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCCQQVZWYJFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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